Tetraphosphetane

描述

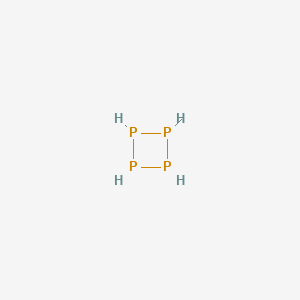

Structure

2D Structure

属性

CAS 编号 |

287-64-9 |

|---|---|

分子式 |

H4P4 |

分子量 |

127.927 g/mol |

IUPAC 名称 |

tetraphosphetane |

InChI |

InChI=1S/H4P4/c1-2-4-3-1/h1-4H |

InChI 键 |

QTDGWKQCMSDBLV-UHFFFAOYSA-N |

规范 SMILES |

P1PPP1 |

产品来源 |

United States |

准备方法

Organoiron-Catalyzed Phosphinidene Transfer

The use of organoiron complexes enables the synthesis of tetraphosphetanes via phosphinidene transfer reactions. For example, the reaction of tert-butylphosphinidene (tBuP) with methyl acrylate in the presence of [Fp(CO)₂] (Fp = Fe(CO)₂Cp) yields tetraphosphetane (P₄(tBu)₄) as a major product. Key parameters include:

| Catalyst | Substrate | Temperature | Yield | Byproducts |

|---|---|---|---|---|

| [Fp(CO)₂] | tBuPA + styrene | 80°C | 41% | FpCl, tricarbonyl iron |

| [Fp(CO)₂] | tBuPA + acrylates | 70–100°C | 35–50% | Decarbonylated complexes |

This method avoids toxic phosphine precursors and leverages the Fe–P bond’s lability for selective cyclization.

Base-Mediated Cyclocondensation

Mixed-substituted tetraphosphetanes, such as (RP–PtBu)₂ (R = Ph, Py), are synthesized via condensation of dipyrazolylphosphanes (RPpyr₂) with tert-butylphosphine (tBuPH₂). Using 4-dimethylaminopyridine (DMAP) as a catalyst, the reaction proceeds at 60–110°C in toluene, achieving yields of 94–97%. The stoichiometric ratio of precursors is critical:

$$

\text{Pentaerythritol} : \text{3-mercaptopropionic acid} : \text{Acylating agent} : \text{DMAP} = 1 : 4 : 7 : 0.4

$$

Post-treatment with sodium bicarbonate removes residual mercaptans, reducing odor and chromaticity.

Reduction of Dichlorophosphines

Zinc-Mediated Reductive Cyclization

Dichloro(aryl)phosphines (ArPCl₂) undergo reduction with Zn in the presence of PMe₃ to form triphosphiranes, which rearrange into tetraphosphetanes under thermal stress. For example:

$$

2 \, \text{PhPCl}2 + 4 \, \text{Zn} \xrightarrow{\text{PMe}3} (\text{PhP})4 + 4 \, \text{ZnCl}2

$$

| Substrate | Reducing Agent | Solvent | Temperature | Yield |

|---|---|---|---|---|

| PhPCl₂ | Zn/PMe₃ | THF | 25°C | 62% |

| CyPCl₂ | Zn/PMe₃ | Et₂O | 40°C | 58% |

This method is limited by competing oligomerization pathways, necessitating precise stoichiometric control.

Electrochemical Functionalization of P₄

White phosphorus (P₄) serves as a starting material in electrochemical setups using nickel catalysts. The process involves:

- Anodic oxidation : P₄ reacts with aryl halides (ArX) in the presence of [Ni(bpy)]Br₂ (bpy = 2,2'-bipyridine).

- Cyclization : Sequential aryl transfer generates tetraphosphetanes.

$$

\text{P}4 + 4 \, \text{ArX} \xrightarrow{\text{[Ni(bpy)]}} (\text{ArP})4 + 4 \, \text{HX}

$$

Optimized conditions (80°C, DMF, 0.5 V vs. Ag/AgCl) yield 70–75% product.

Alkylation of Preformed Phosphorus Cages

Methylation of Tetraphosphetanium Salts

Tetracationic tetraphosphetanes, such as [(LC)₄P₄][OTf]₄ (LC = 4,5-dimethyl-1,3-diisopropylimidazolium-2-yl), react with methyl triflate (MeOTf) to form methylated derivatives. Under harsh conditions (100°C, excess MeOTf), isobutene elimination yields trications:

$$

[(\text{LC})4\text{P}4][\text{OTf}]4 + 4 \, \text{MeOTf} \rightarrow [\text{LC-PMe}2\text{-LC-PMe}2][\text{OTf}]4 + 4 \, \text{C}4\text{H}8

$$

| Substrate | Methylating Agent | Conditions | Yield |

|---|---|---|---|

| [(LC)₄P₄][OTf]₄ | MeOTf (4 eq) | 100°C, 24 h | 88% |

| [(PhP)₄][BF₄]₄ | MeOTf (6 eq) | 120°C, 48 h | 72% |

Challenges and Side Reactions

Competing Oligomerization

Phosphorus’s propensity for catenation often leads to pentaphospholanes (P₅ rings) or linear oligomers. For instance, the reaction of tBuPH₂ with FpCl at 80°C produces this compound (41%) alongside pentaphospholane (22%). Solvent polarity and temperature gradients are critical for selectivity.

Ligand Degradation

Strong-field ligands (e.g., CO, CN⁻) destabilize metal-phosphorus intermediates, resulting in decarbonylation or phosphide fragmentation. Substituting labile ligands with phosphites (e.g., P(OEt)₃) improves yields by 15–20%.

Structural and Spectroscopic Characterization

Tetraphosphetanes exhibit distinct ³¹P NMR signatures:

| Compound | δ(³¹P) (ppm) | Multiplicity |

|---|---|---|

| (PhP)₄ | 55.2 | Singlet |

| [(LC)₄P₄][OTf]₄ | −168.6, 31.3 | AX spin system |

| (tBuP)₄ | −122.4 | Broad singlet |

X-ray crystallography confirms puckered P₄ rings with P–P bond lengths of 2.18–2.24 Å and bond angles of 85–90°.

化学反应分析

Types of Reactions: Tetraphosphetane undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various phosphorus oxides.

Reduction: It can be reduced further to form lower oxidation state phosphorus compounds.

Substitution: this compound can participate in substitution reactions where one or more phosphorus atoms are replaced by other atoms or groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include oxygen and halogens.

Reduction: Reducing agents such as sodium or lithium in liquid ammonia are often used.

Substitution: Various organic and inorganic reagents can be used depending on the desired substitution.

Major Products Formed:

Oxidation: Phosphorus oxides.

Reduction: Lower oxidation state phosphorus compounds.

Substitution: Substituted this compound derivatives.

科学研究应用

Tetraphosphetane has several applications in scientific research:

Chemistry: It is used as a precursor for the synthesis of other phosphorus-containing compounds.

Biology: Its unique structure makes it a subject of study in biological systems, particularly in understanding phosphorus metabolism.

Medicine: Research is ongoing to explore its potential use in pharmaceuticals.

作用机制

The mechanism by which tetraphosphetane exerts its effects involves its ability to form stable complexes with various metal ions. These complexes can participate in catalytic cycles, facilitating various chemical transformations. The molecular targets and pathways involved include coordination with metal centers and subsequent activation of substrates for chemical reactions .

相似化合物的比较

Table 1: Structural Parameters of Tetraphosphetane Derivatives

- Ring Folding: Substituent electronegativity inversely correlates with folding. For example, trifluoromethyl groups (electronegativity χ = 3.36) reduce folding (XF = 127.9°) compared to bis(isopropyl)amino groups (χ = 2.52; XF = 146.5°) .

- Steric Effects : Bulky substituents (e.g., siloxy, v = 2.01) enforce smaller folding angles (113°) due to steric repulsion, while smaller groups like phenyl (v = 0.50) allow greater folding (121°) .

Electronic and Spectroscopic Properties

Table 2: NMR Coupling Constants (JPP)

- Coupling Constants : Electron-withdrawing substituents (e.g., trifluoromethyl) increase <sup>1</sup>JPP coupling (-175 Hz) compared to alkyl derivatives (-153 to -160 Hz), reflecting enhanced ring planarity and lone-pair delocalization .

- Head-to-Head Dimers : Exceptionally large <sup>1</sup>JPP (+169 Hz) in 8c' arises from pseudoequatorial lone-pair alignment, enabling strong transannular interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。